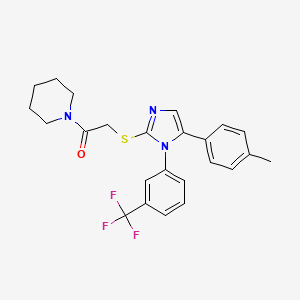
1-(piperidin-1-yl)-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(piperidin-1-yl)-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)ethanone is a useful research compound. Its molecular formula is C24H24F3N3OS and its molecular weight is 459.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 1-(piperidin-1-yl)-2-((5-(p-tolyl)-1-(3-(trifluoromethyl)phenyl)-1H-imidazol-2-yl)thio)ethanone is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C19H20F3N3S
- Molecular Weight : 373.45 g/mol
Biological Activity Overview
This compound exhibits a range of biological activities, primarily focusing on:
- Antitumor Activity
- Anticonvulsant Properties
- Enzyme Inhibition
Antitumor Activity
Research indicates that compounds with similar structural motifs have shown significant antitumor effects. For instance, thiazole and imidazole derivatives have been documented to possess cytotoxic properties against various cancer cell lines. The presence of the trifluoromethyl group is hypothesized to enhance the compound's potency by increasing lipophilicity and improving cell membrane penetration .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 1 | A431 | 1.61 ± 1.92 | Apoptosis induction via Bcl-2 inhibition |
| 2 | U251 | <10 | Cell cycle arrest and apoptosis |
Anticonvulsant Properties
Similar compounds have demonstrated anticonvulsant activity through modulation of neurotransmitter systems, particularly GABAergic pathways. The piperidine moiety is known to enhance binding affinity to GABA receptors, potentially providing therapeutic benefits in seizure disorders .
Enzyme Inhibition
The compound has been studied for its ability to inhibit pyruvate dehydrogenase kinase (PDHK), an enzyme implicated in cancer metabolism. Inhibition of PDHK can shift metabolic pathways from glycolysis towards oxidative phosphorylation, which is advantageous in cancer treatment .
The mechanism of action of this compound involves:
- Binding to Molecular Targets : The unique structure allows for specific interactions with enzymes and receptors.
- Modulation of Signaling Pathways : It may influence pathways related to apoptosis and cell proliferation.
- Inhibition of Key Enzymes : Particularly those involved in metabolic regulation and neurotransmitter modulation.
Case Studies
Several studies have highlighted the biological activity of similar compounds:
- Anticancer Studies : A study on thiazole derivatives showed significant cytotoxicity against various cancer cell lines, suggesting that structural modifications can lead to enhanced biological activity .
- Neuropharmacological Research : Compounds with piperidine structures have been evaluated for their anticonvulsant effects in animal models, demonstrating efficacy comparable to established antiepileptic drugs .
Propiedades
IUPAC Name |
2-[5-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]imidazol-2-yl]sulfanyl-1-piperidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24F3N3OS/c1-17-8-10-18(11-9-17)21-15-28-23(32-16-22(31)29-12-3-2-4-13-29)30(21)20-7-5-6-19(14-20)24(25,26)27/h5-11,14-15H,2-4,12-13,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWSXAAXHMMNDAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CN=C(N2C3=CC=CC(=C3)C(F)(F)F)SCC(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














